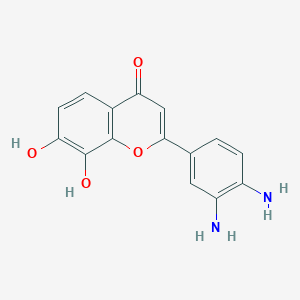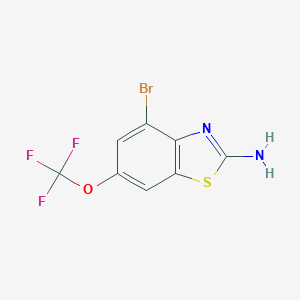
Methyl-2-(2-Bromphenyl)acetat
Übersicht
Beschreibung
Methyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C₉H₉BrO₂. It is a colorless to light yellow liquid with a special smell. This compound is used in various chemical reactions and has applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-bromophenyl)acetate has several applications in scientific research:
Vorbereitungsmethoden
Methyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-bromophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Methyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of methyl 2-(2-bromophenyl)acetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This property is utilized in various chemical and biochemical applications, including the synthesis of complex organic molecules and the study of enzyme mechanisms .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-bromophenyl)acetate can be compared with other similar compounds such as:
Methyl 2-bromoacetate: This compound has a similar structure but lacks the phenyl group, making it less complex and with different reactivity.
Ethyl 2-bromoacetate: Similar to methyl 2-bromoacetate but with an ethyl group instead of a methyl group, leading to slight differences in physical properties and reactivity.
Phenylacetic acid derivatives: These compounds share the phenylacetic acid backbone but differ in their substituents, leading to variations in their chemical behavior and applications.
Methyl 2-(2-bromophenyl)acetate is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and applications in various fields .
Eigenschaften
IUPAC Name |
methyl 2-(2-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCFIFDMKEIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429055 | |
| Record name | methyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57486-69-8 | |
| Record name | methyl 2-(2-bromophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(2-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions that Methyl 2-(2-bromophenyl)acetate can undergo, and what makes it a useful building block in organic synthesis?
A1: Methyl 2-(2-bromophenyl)acetate is a versatile reagent in organic synthesis due to the presence of both the methyl ester and the ortho-bromophenyl group. This allows for a variety of transformations. The research papers highlight its utility in two key reactions:
- Nickel-catalyzed cyclization with aldehydes: [] This reaction forms six-membered lactones, also known as δ-lactones, through a process involving oxidative addition, transmetallation, and reductive elimination steps using a nickel catalyst and zinc as a reducing agent. This methodology allows for the preparation of diversely substituted lactones, which are important structural motifs in many natural products and pharmaceuticals.
- Base-promoted decarboxylative annulation with ynones: [] This reaction constructs benzoxepines, seven-membered oxygen-containing heterocycles, through a sequence involving [2+4] annulation, ring-opening, decarboxylation, and intramolecular nucleophilic aromatic substitution. This method offers a transition-metal-free approach to benzoxepines, which are valuable scaffolds in medicinal chemistry due to their biological activities.
Q2: How do researchers confirm the structures of the products formed in these reactions?
A2: Researchers utilize a combination of techniques to confirm the structures of the synthesized products. These include:
- X-ray crystallography: In some cases, researchers are able to grow single crystals of the products or key intermediates. [] X-ray diffraction analysis of these crystals provides definitive proof of the molecular structure and arrangement of atoms in the solid state, further validating the proposed reaction mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-(1H-tetrazol-5-yl)-](/img/structure/B57154.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid](/img/structure/B57159.png)



![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)






